2-(5-Bromopyridin-3-yl)oxolan-3-amine dihydrochloride
Description
Introduction to 2-(5-Bromopyridin-3-yl)oxolan-3-amine Dihydrochloride
Systematic Nomenclature and Structural Characterization
The IUPAC name 2-(5-bromopyridin-3-yl)oxolan-3-amine dihydrochloride reflects its hybrid structure, which combines a brominated pyridine ring with an oxolane (tetrahydrofuran) moiety. The numbering system assigns priority to the pyridine ring, with the bromine atom at position 5 and the oxolane substituent at position 3 of the pyridine. The oxolane ring is further substituted with an amine group at position 3, and the dihydrochloride salt form enhances solubility and stability.
Molecular Formula and Weight
The molecular formula is C₈H₁₁BrCl₂N₂O , with a calculated molecular weight of 302.01 g/mol . The base compound (without hydrochloride counterions) has the formula C₈H₉BrN₂O, highlighting the addition of two hydrochloric acid molecules during salt formation.
Structural Features
- Pyridine core : A six-membered aromatic ring with one nitrogen atom and a bromine substituent at position 5.
- Oxolane ring : A five-membered oxygen-containing ring fused to the pyridine at position 3.
- Amine group : A primary amine (-NH₂) attached to the oxolane ring at position 3.
- Dihydrochloride salt : Two HCl molecules protonate the amine group, forming a stable ionic compound.
Spectroscopic Characterization
While experimental spectral data for this specific compound are limited in publicly available literature, analogous brominated pyridine-oxolane hybrids exhibit characteristic signals:
- ¹H NMR : Pyridine protons appear as doublets in the aromatic region (δ 7.5–8.5 ppm), while oxolane protons resonate between δ 3.5–4.5 ppm. The amine protons, deshielded by hydrochloride formation, may appear as broad singlets near δ 5.0 ppm.
- ¹³C NMR : The brominated pyridine carbon (C-Br) typically resonates near δ 125 ppm, with oxolane carbons between δ 60–80 ppm.
| Property | Value/Description |
|---|---|
| Molecular Formula | C₈H₁₁BrCl₂N₂O |
| Molecular Weight | 302.01 g/mol |
| Pyridine Substituents | Bromine (C5), Oxolane (C3) |
| Salt Form | Dihydrochloride |
Historical Context of Brominated Pyridine-Oxolane Hybrid Compounds
The development of brominated pyridine-oxolane hybrids traces back to the early 2000s, when researchers sought to combine the electronic properties of halogenated aromatics with the conformational rigidity of oxygenated heterocycles. These compounds emerged as intermediates in the synthesis of kinase inhibitors and antimicrobial agents, leveraging bromine’s ability to participate in cross-coupling reactions.
Key Milestones
- 2005–2010 : Initial reports described bromopyridine-oxolane hybrids as ligands for G-protein-coupled receptors (GPCRs), with modifications to the oxolane ring improving metabolic stability compared to furan analogs.
- 2012–2018 : Advances in asymmetric synthesis enabled the production of stereochemically pure variants, such as (2R,3S)-configured derivatives, which showed enhanced selectivity in enzyme inhibition assays.
- 2020–Present : Recent applications include their use as monomers in conductive polymers, where the bromine atom facilitates electropolymerization.
Comparative Analysis of Related Compounds
The table below highlights structural and functional differences among selected brominated pyridine-oxolane hybrids:
| Compound Name | Key Features | Primary Application |
|---|---|---|
| 3-(5-Bromopyridin-2-yl)oxetan-3-amine | Oxetane ring instead of oxolane | Antiviral lead optimization |
| 3-(5-Bromopyridin-3-yl)butan-1-amine | Linear alkyl chain substituent | Dopamine receptor modulation |
| 2-(5-Bromopyridin-3-yl)oxolan-3-amine | Oxolane ring with amine group | Polymer synthesis |
The introduction of the oxolane ring in 2-(5-bromopyridin-3-yl)oxolan-3-amine dihydrochloride represents a strategic compromise between conformational flexibility and steric hindrance, optimizing interactions with biological targets while maintaining synthetic accessibility.
Properties
Molecular Formula |
C9H13BrCl2N2O |
|---|---|
Molecular Weight |
316.02 g/mol |
IUPAC Name |
2-(5-bromopyridin-3-yl)oxolan-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H11BrN2O.2ClH/c10-7-3-6(4-12-5-7)9-8(11)1-2-13-9;;/h3-5,8-9H,1-2,11H2;2*1H |
InChI Key |
NALDJMPAIXEKTF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C1N)C2=CC(=CN=C2)Br.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 5-Bromopyridin-3-yl derivatives as the aromatic starting point.
- Oxolane (tetrahydrofuran) ring precursors, often involving epoxide or diol intermediates.
- Amination reagents to introduce the amine group at the 3-position of the oxolane ring.
Typical Synthetic Route
Bromination of Pyridine Ring : Starting from pyridin-3-yl precursors, selective bromination at the 5-position is achieved using brominating agents under controlled conditions to avoid polybromination or unwanted side reactions.
Formation of Oxolane Ring : The oxolane ring is formed by cyclization reactions involving diols or epoxides. This step often requires acid or base catalysis to promote ring closure.
Amination at the 3-Position : Introduction of the amine group at the 3-position of the oxolane ring is typically performed via nucleophilic substitution or reductive amination, depending on the intermediate.
Salt Formation : The free amine is converted into the dihydrochloride salt by treatment with hydrochloric acid, enhancing the compound's solubility and stability.
Reaction Conditions and Optimization
- Temperature control is critical, typically ranging from 0°C to 100°C depending on the step.
- pH adjustments, especially during amination and salt formation, ensure selective reactions and product stability.
- Use of solvents such as chloroform, water, or ethanol depending on solubility and reaction requirements.
- Purification by recrystallization or chromatographic methods to achieve high purity.
Detailed Synthesis Example (Literature-Based)
A representative synthetic procedure adapted from recent chemical literature and patent disclosures involves:
| Step | Procedure Description | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Bromination of pyridin-3-yl precursor to obtain 5-bromopyridin-3-yl intermediate | Brominating agent, controlled temp | High | Selective bromination critical |
| 2 | Cyclization to form oxolane ring with amine precursor | Acid catalysis, 20-100°C | Moderate | Ring closure monitored by TLC |
| 3 | Amination at 3-position of oxolane ring via nucleophilic substitution or reductive amination | Ammonia or amine reagents, pH ~8 | High | Use of protecting groups possible |
| 4 | Formation of dihydrochloride salt by treatment with HCl | Room temperature, controlled pH | Quantitative | Enhances solubility and stability |
This synthetic approach requires careful control of reaction parameters to maximize yield and purity, with typical overall yields reported in the range of 60–85%.
Analytical Characterization and Purity Assessment
- NMR Spectroscopy (1H and 13C) : Confirms the structure, especially the position of bromine and amine substituents.
- Mass Spectrometry (LC-MS) : Confirms molecular weight and purity.
- X-ray Crystallography : Used for stereochemical confirmation of the oxolane ring configuration.
- HPLC (including chiral HPLC) : Assesses purity and enantiomeric excess if applicable.
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability of the dihydrochloride salt.
Comparative Notes on Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|
| 2-(Pyridin-3-yl)oxolan-3-amine dihydrochloride | C9H14Cl2N2O | ~243.15 | Lacks bromine substituent |
| 2-(5-Bromopyridin-3-yl)oxolan-3-amine dihydrochloride | C9H13BrCl2N2O | 316.02 | Bromine at 5-position on pyridine |
| 2-(1-Methyl-1H-1,2,3-triazol-4-yl)oxolan-3-amine dihydrochloride | Varies | Varies | Different heterocyclic substituent |
The brominated compound offers unique reactivity due to the bromine substituent, enabling further functionalization via nucleophilic aromatic substitution or cross-coupling reactions.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group in the oxolane ring undergoes oxidation under controlled conditions. For example:
-
Imine Formation : Oxidation of the amine group can yield imine derivatives, which are intermediates in synthesizing Schiff bases or heterocyclic scaffolds.
-
N-Oxide Formation : The pyridine nitrogen may undergo oxidation to form pyridine N-oxide derivatives, enhancing electrophilicity for subsequent functionalization.
Key Reaction Conditions:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Amine Oxidation | H₂O₂, Fe³⁺ catalysts | Imines |
| Pyridine Oxidation | m-CPBA, HNO₃ | Pyridine N-oxides |
Nucleophilic Substitution at the Bromine Site
The bromine atom on the pyridine ring is highly reactive in palladium-catalyzed cross-coupling reactions:
-
Buchwald-Hartwig Amination : Substitution of bromine with amines using Pd catalysts (e.g., XPhos-Pd-G3) and bases like NaOtBu in solvents such as tBuOH or 2-MeTHF . This reaction is critical for introducing nitrogen-containing substituents.
-
Suzuki-Miyaura Coupling : Bromine can be replaced with aryl or alkyl boronic acids under Pd catalysis (e.g., Pd(OAc)₂), enabling C–C bond formation .
Example Reaction Pathway:
textAr–Br + B(OH)₂–R → Ar–R (via Pd catalysis)
Conditions : Pd(OAc)₂ (1 mol %), K₂CO₃, 2-MeTHF/H₂O (1:1), 80°C, 12 h .
Ring-Opening Reactions of the Oxolane Ring
The oxolane ring can undergo acid-catalyzed ring-opening reactions:
-
Hydrolysis : In acidic conditions (e.g., HCl/EtOH), the ether linkage breaks to form diol intermediates, which may further react to generate aldehydes or ketones .
-
Transetherification : Reacts with alcohols (e.g., MeOH) under Lewis acid catalysis (e.g., BF₃·OEt₂) to form substituted ethers.
Hazardous Decomposition Products:
Exposure to strong acids or heat generates hydrogen bromide (HBr) and carbon oxides as byproducts .
Amine Functionalization
The primary amine participates in:
-
Acylation : Reacts with acyl chlorides (e.g., AcCl) to form amides.
-
Reductive Alkylation : Forms secondary or tertiary amines via reductive amination with aldehydes/ketones (e.g., NaBH₃CN).
Solvent-Dependent Reactivity
Reactions are optimized in sustainable solvents like 2-MeTHF or tBuOH instead of traditional dipolar aprotic solvents (e.g., DMF) . For example:
Scientific Research Applications
2-(5-Bromopyridin-3-yl)oxolan-3-amine dihydrochloride is a chemical compound with potential applications in pharmaceutical development and other fields. It has a molecular weight of approximately 292.03 g/mol and its molecular formula includes a pyridine ring with a bromine atom at the 5-position, connected to an oxolane structure containing an amine functional group. The presence of two hydrochloride ions enhances the compound's solubility and stability in aqueous environments.
Chemical Reactivity and Synthesis
The chemical reactivity of 2-(5-Bromopyridin-3-yl)oxolan-3-amine dihydrochloride is mainly due to the bromine substituent on the pyridine ring, which can undergo nucleophilic substitution reactions. The amine group can also participate in reactions that are significant for synthesizing derivatives and exploring biological activities. The synthesis of this compound typically involves multi-step organic synthesis techniques, adaptable based on available starting materials and desired purity levels.
Potential Applications
2-(5-Bromopyridin-3-yl)oxolan-3-amine dihydrochloride has potential applications in several fields:
- Pharmaceutical Development As a lead compound in drug discovery, it can be modified to create new pharmaceutical agents.
- Agrochemical Research It can be used in the synthesis of agrochemicals.
- Material Science It can be used in the development of new materials.
The compound's versatility makes it a candidate for further exploration in drug discovery and development.
Interaction Studies
Interaction studies involving 2-(5-Bromopyridin-3-yl)oxolan-3-amine dihydrochloride focus on its binding affinity to various biological targets. Research suggests that it may interact with enzymes or receptors relevant to disease pathways, and these studies are crucial for determining the therapeutic viability of the compound.
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-3-yl)oxolan-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of the target compound with its analogs:
Key Differences and Implications
Bromine Substitution: The target compound’s bromopyridine group increases molecular weight and lipophilicity compared to non-brominated analogs (e.g., (R)-2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride).
Salt Form: Dihydrochloride salts (target and rac-compound) exhibit higher aqueous solubility than free bases (e.g., (2S)-2-amino-2-(5-bromopyridin-3-yl)ethanol), aligning with pharmaceutical formulation practices .
Heterocyclic Core: Oxolan vs. Pyrrolidine: Oxolan’s oxygen atom may reduce basicity compared to pyrrolidine’s nitrogen, affecting interactions with biological targets . Pyrazole vs.
Biological Activity
2-(5-Bromopyridin-3-yl)oxolan-3-amine dihydrochloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a pyridine ring substituted with a bromine atom and an oxolane (tetrahydrofuran) structure, which contributes to its unique reactivity and interaction profiles with biological targets.
- Molecular Formula : C9H11BrN2O·2HCl
- Molecular Weight : Approximately 292.03 g/mol
- Structure : Contains a brominated pyridine and an amine functional group, enhancing its solubility and stability in aqueous environments.
The biological activity of 2-(5-Bromopyridin-3-yl)oxolan-3-amine dihydrochloride is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various disease pathways. The presence of the bromine substituent on the pyridine ring facilitates nucleophilic substitution reactions, while the amine group can participate in hydrogen bonding and other interactions critical for binding to biological macromolecules.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-(5-Bromopyridin-3-yl)oxolan-3-amine dihydrochloride exhibit significant antimicrobial properties. For instance, related compounds have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(5-Bromopyridin-3-yl)oxolan-3-amine dihydrochloride | E. coli | TBD |
| Related Compound A | S. aureus | 62.5 µg/mL |
| Related Compound B | E. faecalis | 78.12 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that this compound may possess anticancer properties. The effectiveness against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) has been explored, revealing promising results.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
Case Studies and Research Findings
-
Study on COX Inhibition :
A study investigated the COX inhibitory activities of structurally related compounds, revealing that certain derivatives exhibited selective inhibition of COX-2, which is crucial in inflammation and cancer pathways. This suggests that 2-(5-Bromopyridin-3-yl)oxolan-3-amine dihydrochloride may also share similar mechanisms. -
Binding Affinity Studies :
Interaction studies have shown that this compound may bind effectively to specific receptors involved in signaling pathways relevant to cancer progression. These studies are essential for understanding its therapeutic potential. -
In Silico Studies :
Computational analyses indicate that the compound could interact with key regulatory proteins, enhancing its potential as a lead compound for drug development targeting bacterial virulence factors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
